molecular formula C9H9FO2 B575497 2'-Fluoro-3'-hydroxypropiophenone CAS No. 164072-22-4

2'-Fluoro-3'-hydroxypropiophenone

Cat. No.: B575497
CAS No.: 164072-22-4
M. Wt: 168.167
InChI Key: WHPIJKBIMLTILN-UHFFFAOYSA-N
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Description

2'-Fluoro-3'-hydroxypropiophenone is an organic compound with the molecular formula C9H9FO2 It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluorine atom at the second position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-Fluoro-3'-hydroxypropiophenone can be achieved through several methods. One common approach involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using selectfluor in the presence of a small amount of acetonitrile (CH3CN) at room temperature. This is followed by cyclization and dehydration in the presence of a trace amount of concentrated sulfuric acid (H2SO4) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2'-Fluoro-3'-hydroxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-Fluoro-3-oxophenyl)propan-1-one.

    Reduction: Formation of 1-(2-Fluoro-3-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

2'-Fluoro-3'-hydroxypropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2'-Fluoro-3'-hydroxypropiophenone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
  • 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one
  • 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one

Uniqueness

2'-Fluoro-3'-hydroxypropiophenone is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

164072-22-4

Molecular Formula

C9H9FO2

Molecular Weight

168.167

IUPAC Name

1-(2-fluoro-3-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H9FO2/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2H2,1H3

InChI Key

WHPIJKBIMLTILN-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C(=CC=C1)O)F

Synonyms

1-Propanone, 1-(2-fluoro-3-hydroxyphenyl)-

Origin of Product

United States

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